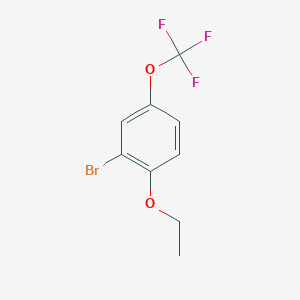

2-Brom-1-Ethoxy-4-(Trifluormethoxy)benzol

Übersicht

Beschreibung

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene (2-BE4-TFMB) is an important organic compound with a wide range of applications in the field of organic synthesis. It is a highly reactive compound with a wide range of potential uses in the laboratory. It can be used for the synthesis of other compounds, for the preparation of catalysts, and for the development of new drugs. This article will discuss the synthesis method of 2-BE4-TFMB, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von 2-Brom-1-Ethoxy-4-(Trifluormethoxy)benzol

Pharmazeutische Synthese: Diese Verbindung wird zur Synthese verschiedener Pharmazeutika verwendet, darunter solche mit Polyfluoralkoxygruppen, die in wichtigen Medikamenten wie Lumacaftor vorkommen .

Zwischenprodukte der organischen Synthese: Es dient als Zwischenprodukt bei der Herstellung von Phenyllithiumverbindungen, die vielseitige Zwischenprodukte für den Zugang zu einer Reihe von Organofluorverbindungen sind .

Ligandsynthese: Die Verbindung wird zur Synthese von atropisomeren Diphosphinliganden verwendet, die in der asymmetrischen Katalyse eine wichtige Rolle spielen .

Wirkmechanismus

Target of Action

Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry due to their unique electronic properties and their ability to form stable carbon-halogen bonds .

Mode of Action

It’s known that brominated compounds can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile . The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the molecule .

Biochemical Pathways

Brominated and trifluoromethoxylated compounds are often involved in various biochemical pathways due to their reactivity .

Pharmacokinetics

The presence of the ethoxy group might enhance the compound’s lipophilicity, potentially improving its absorption and distribution .

Result of Action

Brominated and trifluoromethoxylated compounds are often used in medicinal chemistry for their potential biological activities .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can bind to certain proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .

Cellular Effects

The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes and stress responses .

Molecular Mechanism

At the molecular level, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In in vitro studies, it has been observed that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or high temperatures. In in vivo studies, the long-term effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene on cellular function have been investigated, revealing that prolonged exposure can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics. The compound can influence metabolic flux and alter metabolite levels by modulating the activity of these enzymes. Understanding the metabolic pathways involving 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is essential for elucidating its pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene within cells and tissues are mediated by various transporters and binding proteins. These interactions determine the localization and accumulation of the compound in specific cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene is essential for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-2-14-8-4-3-6(5-7(8)10)15-9(11,12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUATZBRJLHRCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596207 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200956-50-9 | |

| Record name | 2-Bromo-1-ethoxy-4-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)

![[1-(4-Ethylphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1342502.png)

![6-Fluoro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1342541.png)